

Application of Colterol Acetate in Studying G-protein-coupled Receptor Signaling

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Compound of Interest

Compound Name: Colterol acetate

Cat. No.: B1488480

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Colterol acetate is a valuable pharmacological tool for investigating the signaling pathways of G-protein-coupled receptors (GPCRs), specifically the β -adrenergic receptors. As a short-acting β 2-adrenoreceptor agonist, its active metabolite, Colterol, selectively binds to and activates these receptors, initiating a cascade of intracellular events.[1] This makes it an excellent candidate for studying receptor-ligand interactions, downstream signaling, and the physiological responses mediated by the β 2-adrenergic system, which is a key player in smooth muscle relaxation, particularly in the airways.[2] Consequently, Colterol and its prodrugs are utilized in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1]

These application notes provide a comprehensive overview of the use of **Colterol acetate** in GPCR research, including its mechanism of action, quantitative data on its receptor interactions, and detailed protocols for key experimental assays.

Mechanism of Action

Colterol, the active form of **Colterol acetate**, primarily targets β 2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gs). Upon binding, Colterol induces a conformational change in the receptor, leading to the activation of the Gs protein. The activated α -subunit of

the Gs protein (G α s) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.

Data Presentation: Quantitative Analysis of Colterol Activity

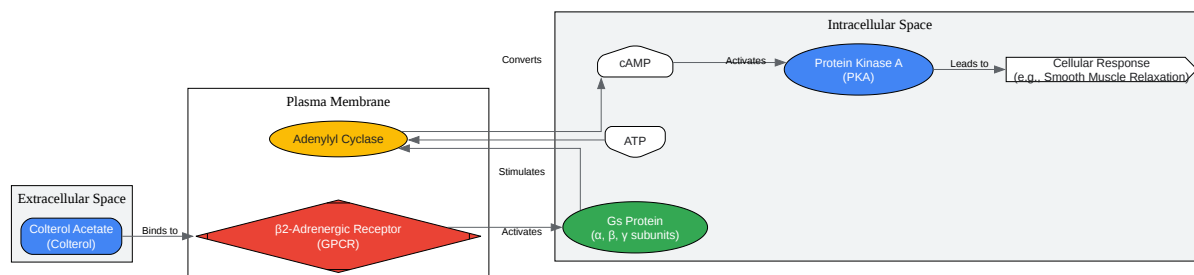
The following table summarizes the binding affinity and potency of Colterol, the active form of **Colterol acetate**, for β -adrenergic receptors.

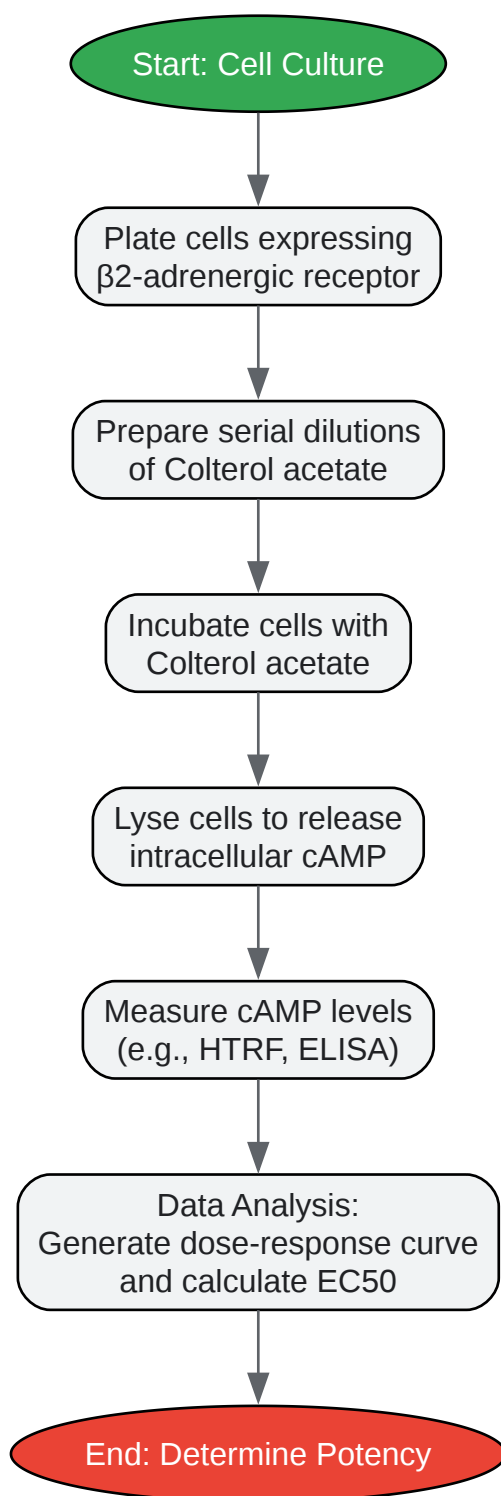
Receptor Subtype	Ligand	Assay Type	Parameter	Value (nM)	Tissue/Cell Source
β 1-adrenoceptor	Colterol	Radioligand Binding	IC50	645	Heart
β 2-adrenoceptor	Colterol	Radioligand Binding	IC50	147	Lung

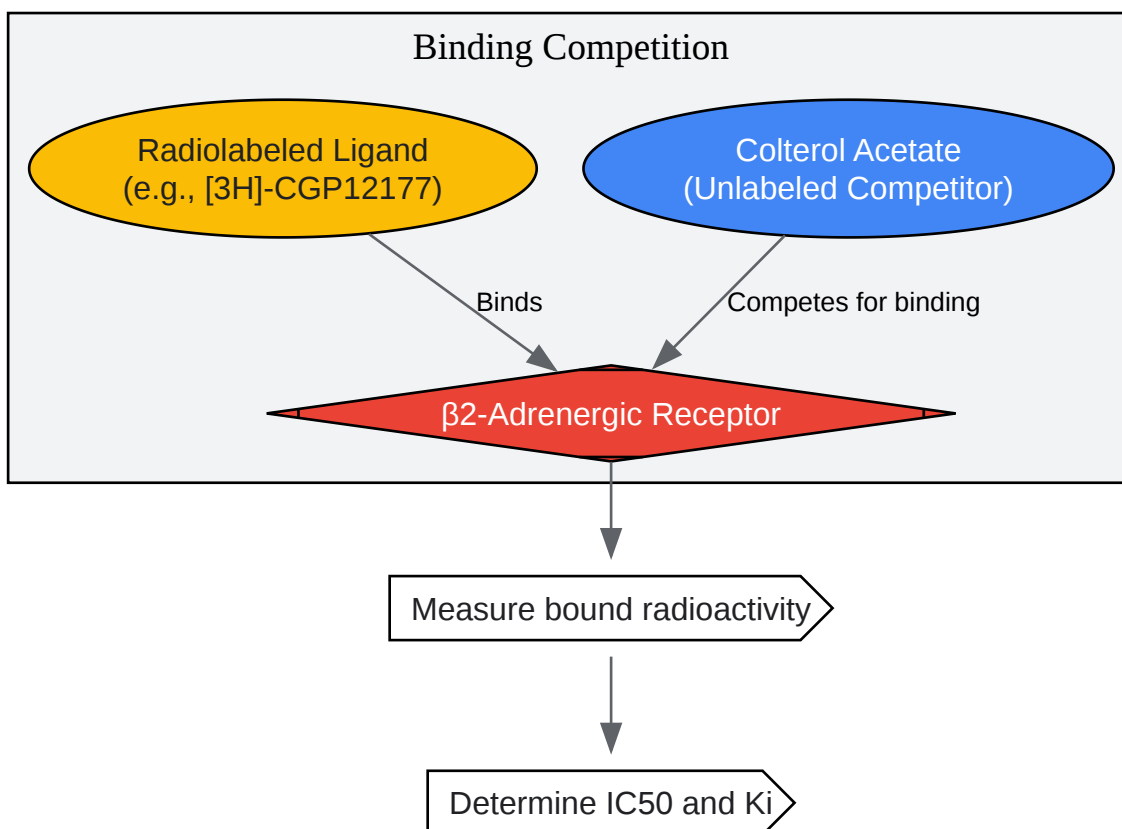
Note: IC50 is the concentration of a ligand that displaces 50% of a specific radioligand from its receptor. A lower IC50 value indicates a higher binding affinity.[\[3\]](#)

Mandatory Visualizations

Signaling Pathway of Colterol Acetate







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References

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